molecular formula C17H20F2N6O6S2 B13838173 Emtricitabine N,N'-Methylene Dimer

Emtricitabine N,N'-Methylene Dimer

Cat. No.: B13838173
M. Wt: 506.5 g/mol
InChI Key: CQCIQUZMNDIBBS-WUHRBBMRSA-N
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Description

Emtricitabine N,N’-Methylene Dimer is a derivative of Emtricitabine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment and prophylaxis of HIV. This compound is characterized by its molecular formula C17H20F2N6O6S2 and a molecular weight of 506.5 g/mol

Preparation Methods

The synthesis of Emtricitabine N,N’-Methylene Dimer involves several steps, starting from the base compound Emtricitabine. The synthetic route typically includes the following steps:

    Formation of the Intermediate: Emtricitabine is reacted with formaldehyde to form the intermediate compound.

    Dimerization: The intermediate undergoes a dimerization reaction in the presence of a catalyst to form Emtricitabine N,N’-Methylene Dimer.

Industrial production methods are similar but scaled up to meet regulatory standards and ensure high purity and yield. The reaction conditions are carefully controlled to optimize the formation of the desired dimer while minimizing by-products .

Chemical Reactions Analysis

Emtricitabine N,N’-Methylene Dimer undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as sodium borohydride can be used.

    Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols .

Scientific Research Applications

Emtricitabine N,N’-Methylene Dimer has several scientific research applications:

Mechanism of Action

The mechanism of action of Emtricitabine N,N’-Methylene Dimer is similar to that of Emtricitabine. It acts as a nucleoside reverse transcriptase inhibitor by competing with deoxycytidine 5’-triphosphate for incorporation into the viral DNA. This incorporation leads to chain termination, effectively inhibiting the replication of the virus .

Comparison with Similar Compounds

Emtricitabine N,N’-Methylene Dimer is unique due to its dimeric structure, which may enhance its antiviral properties. Similar compounds include:

These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties, which can influence their efficacy and safety profiles.

Properties

Molecular Formula

C17H20F2N6O6S2

Molecular Weight

506.5 g/mol

IUPAC Name

5-fluoro-4-[[[5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one

InChI

InChI=1S/C17H20F2N6O6S2/c18-8-1-24(10-5-32-12(3-26)30-10)16(28)22-14(8)20-7-21-15-9(19)2-25(17(29)23-15)11-6-33-13(4-27)31-11/h1-2,10-13,26-27H,3-7H2,(H,20,22,28)(H,21,23,29)/t10-,11-,12+,13+/m0/s1

InChI Key

CQCIQUZMNDIBBS-WUHRBBMRSA-N

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)NCNC3=NC(=O)N(C=C3F)[C@@H]4CS[C@@H](O4)CO)F

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=NC2=O)NCNC3=NC(=O)N(C=C3F)C4CSC(O4)CO)F

Origin of Product

United States

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